N-Nitrosoallyl-2,3-dihydroxypropylamine
Overview
Description
N-Nitrosoallyl-2,3-dihydroxypropylamine is a chemical compound with the molecular formula C6H12N2O3 It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Nitrosoallyl-2,3-dihydroxypropylamine typically involves the nitrosation of allyl-2,3-dihydroxypropylamine. This process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-Nitrosoallyl-2,3-dihydroxypropylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted nitrosamines depending on the reagents used.
Scientific Research Applications
N-Nitrosoallyl-2,3-dihydroxypropylamine has been extensively studied for its carcinogenic properties. It is used in research to understand the mechanisms of nitrosamine-induced carcinogenesis. Additionally, it serves as a model compound to study the effects of nitrosamines on different biological systems, including their interaction with DNA and proteins.
In the field of chemistry, this compound is used to explore reaction mechanisms and the behavior of nitrosamines under various conditions. In medicine, it is studied for its potential role in cancer research, particularly in understanding how nitrosamines contribute to the development of tumors.
Mechanism of Action
The mechanism by which N-Nitrosoallyl-2,3-dihydroxypropylamine exerts its effects involves the formation of reactive intermediates that can interact with cellular components. The nitroso group can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound can also interact with proteins, affecting their function and contributing to cellular damage.
Comparison with Similar Compounds
- N-Nitroso-2-oxopropyl-2-hydroxyethylamine
- N-Nitroso-2-hydroxypropyl-2-hydroxyethylamine
- N-Nitroso-2,3-dihydroxypropyl-2-oxopropylamine
Comparison: N-Nitrosoallyl-2,3-dihydroxypropylamine is unique in its structure due to the presence of both an allyl group and a dihydroxypropylamine moiety. This structural uniqueness influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct carcinogenic properties and interacts differently with biological molecules, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
N-(2,3-dihydroxypropyl)-N-prop-2-enylnitrous amide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c1-2-3-8(7-11)4-6(10)5-9/h2,6,9-10H,1,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCULBAURODNDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC(CO)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8021014 | |
Record name | 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88208-16-6 | |
Record name | N-Nitrosoallyl-2,3-dihydroxypropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088208166 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Nitroso-2-propen-1-ylamino)-1,2-propanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8021014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSOALLYL-2,3-DIHYDROXYPROPYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4RW9DH6XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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